molecular formula C10H18N4 B2708319 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine CAS No. 2175884-37-2

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine

Cat. No. B2708319
CAS RN: 2175884-37-2
M. Wt: 194.282
InChI Key: QIQHXUCCKKDFKG-UHFFFAOYSA-N
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Description

The compound “1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are commonly used in medicinal chemistry .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method is the [3+2] cycloaddition of azides and alkynes, also known as the Huisgen cycloaddition . Another method involves the reaction of nitriles with diazoalkanes .


Molecular Structure Analysis

Triazoles exist in two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, which differ in the position of the nitrogen atoms within the ring . The exact structure of “1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine” would need to be confirmed through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation reactions, and can be used as building blocks in the synthesis of more complex molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazole compound would depend on its exact structure. Some general properties of triazoles include their stability, polarity, and ability to form hydrogen bonds .

Scientific Research Applications

Synthetic Arthropod Repellent Efficacy

A study developed a synthetic arthropod repellent, (1S, 2'S)-2-methylpiperidinyl-3-cyclohexen-1-carboxamide (SS220), through a chiral Diels-Alder reaction. This compound showed effectiveness comparable to Deet and Bayrepel against Aedes aegypti and Anopheles stephensi mosquitoes. Given its ease of synthesis and repellent efficacy, SS220 is considered a promising candidate for protection against arthropod disease vectors (Klun et al., 2003).

Allergic Contact Dermatitis from Local Anesthetics

Research highlighted allergic contact dermatitis from ethyl chloride and benzocaine, two chemically unrelated local anesthetics. This study presents the case of a patient who developed a generalized itching dermatitis and facial angioedema after the application of medical aerosol containing these substances. Patch-test results were positive, indicating sensitization to both drugs. While not directly related to "1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine," the study showcases the potential for allergic reactions in the use of chemically diverse anesthetics, which could inform safety considerations in the development of new compounds (C. Jl et al., 2009).

Antidote for Diethylene Glycol and Triethylene Glycol Poisoning

A case report describes the use of intravenous 4-methylpyrazole as an antidote for poisoning by diethylene glycol (DEG) and triethylene glycol (TEG), highlighting the role of alcohol dehydrogenase in metabolizing these compounds to more toxic byproducts. This study underscores the importance of understanding the metabolic pathways and potential interventions for poisoning with various substances, which may be relevant when considering the safety profile and therapeutic applications of new chemical entities (Borron et al., 1997).

Mechanism of Action

The mechanism of action of a triazole compound would depend on its specific structure and the biological system in which it is acting. Some triazole compounds are known to inhibit enzymes such as cytochrome P450 .

Safety and Hazards

The safety and hazards associated with a specific triazole compound would depend on its exact structure. Some triazoles are known to be toxic and can pose environmental hazards .

Future Directions

Triazoles continue to be an area of active research due to their wide range of biological activities. Future directions may include the development of new synthetic methods, the design of triazole-based drugs, and the exploration of their use in materials science .

properties

IUPAC Name

2-methyl-1-[2-(triazol-2-yl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-10-4-2-3-7-13(10)8-9-14-11-5-6-12-14/h5-6,10H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQHXUCCKKDFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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